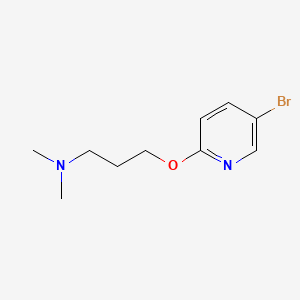

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Übersicht

Beschreibung

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is an organic compound that features a bromopyridine moiety linked to a dimethylpropanamine group via an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

Etherification: The 5-bromopyridine is then reacted with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate to form 3-((5-bromopyridin-2-yl)oxy)propan-1-ol.

Amination: Finally, the 3-((5-bromopyridin-2-yl)oxy)propan-1-ol is subjected to reductive amination with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.

Oxidation: Products include N-oxides or hydroxylated derivatives.

Reduction: Products include piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies investigating the biological activity of bromopyridine derivatives.

Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylpropanamine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((5-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

- 3-((5-Fluoropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

- 3-((5-Methylpyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Uniqueness

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its chloro, fluoro, or methyl analogs.

Biologische Aktivität

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, with the CAS number 1248399-37-2, is an organic compound characterized by a bromopyridine moiety linked to a dimethylpropanamine group via an ether linkage. Its molecular formula is C₁₀H₁₅BrN₂O, and it has a molecular weight of 259.14 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BrN₂O |

| Molecular Weight | 259.14 g/mol |

| CAS Number | 1248399-37-2 |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination of Pyridine : The starting material, pyridine, is brominated using agents such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

- Etherification : The 5-bromopyridine is reacted with 3-chloropropan-1-ol in the presence of a base (e.g., potassium carbonate) to form 3-((5-bromopyridin-2-yl)oxy)propan-1-ol.

- Reductive Amination : The resulting compound undergoes reductive amination with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in π–π stacking interactions with aromatic residues in proteins, while the dimethylpropanamine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of target proteins, leading to various biological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antidepressant-like Effects : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects, potentially through modulation of monoaminergic systems.

- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of bromopyridine derivatives, including this compound. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting their potential in treating neurodegenerative diseases.

Antidepressant Activity Assessment

In a behavioral study conducted on rodents, administration of derivatives similar to this compound resulted in significant reductions in depression-like behaviors compared to control groups. These findings support the hypothesis that this class of compounds may influence serotonin and norepinephrine levels.

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds is essential:

| Compound Name | Molecular Weight | Notable Activity |

|---|---|---|

| 3-(5-Chloropyridin-2-yloxy)-N,N-dimethylpropan-1-amine | 259.14 g/mol | Moderate antidepressant |

| 3-(5-Fluoropyridin-2-yloxy)-N,N-dimethylpropan-1-amine | 259.14 g/mol | Antimicrobial properties |

| 3-(5-Methylpyridin-2-yloxy)-N,N-dimethylpropan-1-amines | 259.14 g/mol | Neuroprotective effects |

Eigenschaften

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCQLBVBUYBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681376 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248399-37-2 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.